

# A Comparative Guide to the Cardiovascular Safety of BMS-986104 (Ozanimod) and Fingolimod

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986104 |           |
| Cat. No.:            | B8757019   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardiovascular safety profiles of two sphingosine-1-phosphate (S1P) receptor modulators: **BMS-986104** (ozanimod) and fingolimod. The information is compiled from preclinical and clinical trial data to assist researchers and drug development professionals in understanding the cardiovascular risk profiles of these two therapies.

#### Introduction

Fingolimod, the first-in-class S1P receptor modulator, is an effective oral treatment for relapsing forms of multiple sclerosis. However, its use is associated with cardiovascular side effects, including a transient, dose-dependent reduction in heart rate (bradycardia) and atrioventricular (AV) block, particularly after the first dose.[1][2] These effects are attributed to its non-selective agonism of S1P receptor subtypes, including S1P1 and S1P3, which are expressed on cardiac myocytes.[3][4]

**BMS-986104**, also known as ozanimod, is a next-generation, selective S1P1 and S1P5 receptor modulator.[5] It was developed to retain the therapeutic efficacy of S1P modulation while minimizing cardiovascular adverse events by avoiding significant interaction with the S1P3 receptor, which is implicated in the cardiac effects of fingolimod.[5] Preclinical data



suggested a differentiated and improved cardiovascular safety profile for **BMS-986104** compared to fingolimod.[5]

# **Quantitative Comparison of Cardiovascular Safety Data**

The following tables summarize the key cardiovascular safety findings for **BMS-986104** (ozanimod) and fingolimod from their respective clinical trial programs.

Table 1: Effects on Heart Rate

| Parameter                              | BMS-986104 (Ozanimod)                                                                        | Fingolimod                                                                         |
|----------------------------------------|----------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|
| Mean Change in Heart Rate              | -0.2 beats per minute (bpm)<br>decrease from pretreatment to<br>hour 6 (TRUE NORTH trial)[1] | Average decrease of 7-8 bpm, with nadir reached at 4-5 hours post-first dose[6][7] |
| Incidence of Bradycardia (HR < 45 bpm) | 2 patients in the TRUE<br>NORTH trial (resolved without<br>treatment modification)[1]        | 0.9% of patients in the START study[8]                                             |
| Maximum Heart Rate<br>Reduction        | Not explicitly reported as a mean maximum reduction.                                         | Mean maximum reduction of 8-<br>11 bpm below baseline in<br>phase 3 trials[9]      |

Table 2: Effects on Atrioventricular (AV) Conduction



| Parameter                                                               | BMS-986104 (Ozanimod)                                                                               | Fingolimod                                                                    |
|-------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------|
| First-Degree AV Block                                                   | No increased incidence reported in the RADIANCE trial[10]                                           | 4.7% of patients on 0.5 mg fingolimod in pooled phase III data[11]            |
| Second-Degree AV Block (Mobitz Type I)                                  | No increased incidence reported in the RADIANCE trial[10]                                           | 0.2% of patients on 0.5 mg<br>fingolimod in pooled phase III<br>data[11]      |
| Second-Degree AV Block<br>(Mobitz Type II) or Third-<br>Degree AV Block | No second-degree Mobitz type II or third-degree AV block events reported in the TRUE NORTH trial[1] | One case of asymptomatic third-degree AV block reported in the START study[8] |

Table 3: Effects on Blood Pressure

| Parameter                    | BMS-986104 (Ozanimod)                                                   | Fingolimod                                                           |
|------------------------------|-------------------------------------------------------------------------|----------------------------------------------------------------------|
| Systolic Blood Pressure      | Mean increase of 5.1 mm Hg<br>at week 52 (TRUE NORTH<br>trial)[1]       | Mild sustained increase in mean arterial blood pressure reported[12] |
| Diastolic Blood Pressure     | Mean increase of 2.2 mm Hg at week 52 (TRUE NORTH trial)[1]             | 2-3 mmHg increase observed after the first dose[6][7]                |
| Hypertension (Adverse Event) | 4-5% in the fingolimod groups in the FREEDOMS and TRANSFORMS trials[13] | 6% of patients in the TRUE NORTH OLE[14]                             |

# Experimental Protocols BMS-986104 (Ozanimod) Cardiovascular Safety Assessment (TRUE NORTH study)

• Study Design: A phase 3, multicenter, randomized, double-blind, placebo-controlled trial in patients with moderately to severely active ulcerative colitis.[1]



- · Cardiovascular Monitoring:
  - Electrocardiograms (ECGs): Performed at screening, day 1, week 10, and week 52.
  - Heart Rate and Blood Pressure: Monitored at every visit.
  - First-Dose Monitoring: Heart rate was assessed from pretreatment to 6 hours post-dose on day 1.[1]
- Key Exclusion Criteria: Resting heart rate < 55 bpm, recent cardiovascular events, and prolonged corrected QT interval.[9]

## Fingolimod Cardiovascular Safety Assessment (FREEDOMS and TRANSFORMS studies)

- Study Design: International, multicenter, randomized, double-blind trials in patients with relapsing-remitting multiple sclerosis.[15]
- · Cardiovascular Monitoring:
  - First-Dose Monitoring: Required for at least 6 hours with hourly pulse and blood pressure measurements.[16][17] An ECG is performed before and 6 hours after the first dose.[16]
     [17] In the European Union, continuous telemetry monitoring is recommended.[11]
  - Extended Monitoring: Recommended for patients at higher risk for bradycardia, including those with severe bradycardia after the first dose, certain pre-existing conditions, or those on concurrent heart-rate-lowering medications.[16]
- Key Exclusion Criteria: Patients with moderate to severe cardiovascular disease were excluded from the pivotal trials.[15] Fingolimod is now contraindicated in patients with certain pre-existing cardiac conditions.[18]

### Signaling Pathways and Cardiovascular Effects

The differential cardiovascular effects of **BMS-986104** (ozanimod) and fingolimod can be attributed to their distinct S1P receptor selectivity profiles. Fingolimod's agonism of the S1P3 receptor in addition to S1P1 is thought to contribute to its more pronounced cardiac effects.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Cardiovascular Safety of Ozanimod in Patients With Ulcerative Colitis: True North and Open-Label Extension Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of fingolimod: A review article PMC [pmc.ncbi.nlm.nih.gov]



- 3. consensus.app [consensus.app]
- 4. dtb.bmj.com [dtb.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Update on the cardiovascular profile of fingolimod in the therapy of relapsing-remitting multiple sclerosis (MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A Comprehensive Monitoring Study on Electrocardiographic Assessments and Cardiac Events After Fingolimod First Dose—Possible Predictors of Cardiac Outcomes [frontiersin.org]
- 9. Long-Term Cardiac Safety of Ozanimod in a Phase 3 Clinical Program of Ulcerative Colitis and Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of the selective sphingosine 1-phosphate receptor modulator ozanimod in relapsing multiple sclerosis (RADIANCE): a randomised, placebo-controlled, phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Initiating oral fingolimod treatment in patients with multiple sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fingolimod and cardiac risk: latest findings and clinical implications PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiovascular Effects of Fingolimod Are Mostly Transient | MDedge [mdedge.com]
- 14. researchgate.net [researchgate.net]
- 15. Cardiovascular Effects of Fingolimod Are Mostly Transient | MDedge [ma1.mdedge.com]
- 16. FDA Safety Changes: Fingolimod Label Updated With Heart-Related Contraindications [medscape.org]
- 17. fda.gov [fda.gov]
- 18. gov.uk [gov.uk]
- To cite this document: BenchChem. [A Comparative Guide to the Cardiovascular Safety of BMS-986104 (Ozanimod) and Fingolimod]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8757019#bms-986104-vs-fingolimod-cardiovascular-safety]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com